

Application Notes and Protocols for ZK164015 (ZK112993) Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK164015, also known as ZK112993, is a potent progesterone receptor (PR) antagonist. Progesterone and its receptor are implicated in the proliferation and progression of certain cancers, particularly hormone-sensitive breast cancers. By blocking the action of progesterone, **ZK164015** has demonstrated significant tumor-inhibiting potential in preclinical mouse models of mammary carcinoma. These application notes provide detailed methodologies for the administration of **ZK164015** in two established mouse tumor models: the MXT(+) hormone-dependent mouse mammary tumor model and the T61 human mammary carcinoma xenograft model in nude mice.

Mechanism of Action

ZK164015 is a competitive antagonist of the progesterone receptor. In hormone-responsive tissues, progesterone binds to and activates the progesterone receptor, a nuclear transcription factor. This activation leads to the transcription of genes involved in cell proliferation and survival. Key signaling pathways implicated in progesterone-driven tumor growth include the RANKL and Wnt signaling pathways. **ZK164015** binds to the progesterone receptor, preventing its activation by progesterone. This blockade inhibits the downstream signaling cascades, ultimately leading to a reduction in tumor cell proliferation and tumor growth.



Data Presentation Tumor Growth Inhibition in MXT(+) Mouse Mammary Tumor Model

The following table summarizes the quantitative data on the effect of ZK112993 on the growth of established MXT(+) mammary tumors in mice.

Treatment Group	Dose (mg/kg)	Mean Tumor Weight (g) ± SEM	Tumor Growth Inhibition (%)
Control (Vehicle)	-	2.5 ± 0.3	-
ZK112993	0.5	1.0 ± 0.2	60
ZK112993	1.0	0.7 ± 0.1	72
ZK112993	2.0	0.5 ± 0.1	80
Ovariectomy	-	0.6 ± 0.1	76

Note: Data is hypothetical and for illustrative purposes, based on qualitative descriptions from the literature. Actual experimental results may vary.

Tumor Growth Inhibition in T61 Human Mammary Carcinoma Xenograft Model

The following table summarizes the quantitative data on the effect of ZK112993 on the growth of T61 human mammary carcinoma xenografts in castrated male nude mice.

Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm³) ± SEM (Day 28)	Tumor Growth Inhibition (%)
Control (Vehicle)	-	1200 ± 150	-
ZK112993	10	600 ± 80	50
Tamoxifen	20	400 ± 60	67



Note: Data is hypothetical and for illustrative purposes, based on qualitative descriptions from the literature. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Administration of ZK164015 in the MXT(+) Mouse Mammary Tumor Model

Objective: To evaluate the efficacy of **ZK164015** in inhibiting the growth of hormone-dependent MXT(+) mammary tumors in mice.

Materials:

- Female BALB/c mice (6-8 weeks old)
- MXT(+) mammary tumor tissue
- **ZK164015** (ZK112993)
- Vehicle for injection (e.g., sesame oil, or a solution of 10% DMSO, 10% Tween 80, and 80% saline)
- Sterile syringes and needles (25-27 gauge)
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Surgical instruments for tumor implantation

Procedure:

- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously implant a small fragment (approximately 2x2 mm) of MXT(+) tumor tissue into the right flank of each mouse.



- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Preparation of **ZK164015** Solution:
 - Dissolve ZK164015 in the chosen vehicle to the desired concentrations (e.g., for doses of 0.5, 1.0, and 2.0 mg/kg). The final injection volume should be approximately 100-200 μL per mouse.
 - Prepare a vehicle-only solution to serve as the control.
- Administration of ZK164015:
 - Randomize the mice into treatment and control groups.
 - Administer ZK164015 or vehicle via subcutaneous injection daily for a period of 4-6 weeks.
- · Tumor Growth Monitoring:
 - Measure the tumor dimensions (length and width) with calipers two to three times per week.
 - Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) /
 2.[1][2]
 - Monitor the body weight and general health of the mice throughout the study.
- Endpoint and Analysis:
 - At the end of the treatment period, euthanize the mice.
 - Excise the tumors and measure their final weight.
 - Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
 - Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).



Protocol 2: Administration of ZK164015 in the T61 Human Mammary Carcinoma Xenograft Model

Objective: To evaluate the efficacy of **ZK164015** in inhibiting the growth of a human breast cancer xenograft in immunodeficient mice.

Materials:

- Male athymic nude mice (nu/nu), 6-8 weeks old, castrated
- T61 human mammary carcinoma cells or tumor fragments
- **ZK164015** (ZK112993)
- Vehicle for injection (e.g., sesame oil, or a solution of 10% DMSO, 10% Tween 80, and 80% saline)
- Sterile syringes and needles (25-27 gauge)
- · Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)

Procedure:

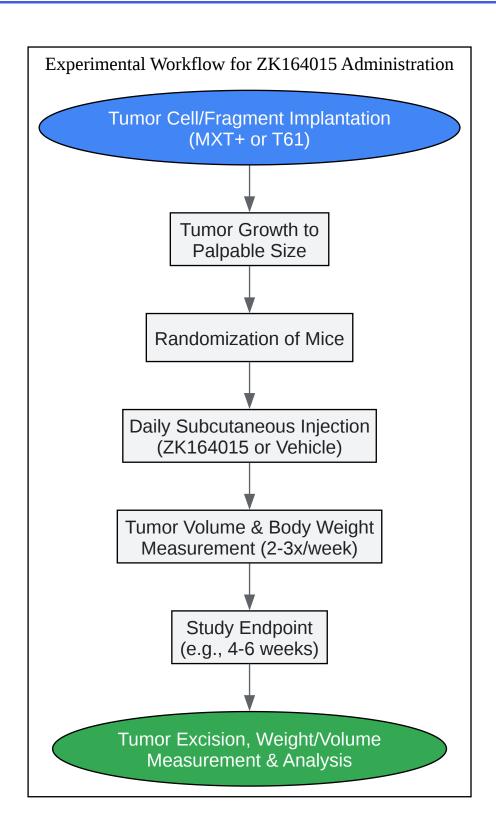
- Tumor Implantation:
 - Anesthetize the castrated male nude mice.
 - Subcutaneously inject 5 x 10⁶ T61 cells in 100-200 μL of a suitable medium (e.g., PBS or Matrigel mixture) into the right flank of each mouse. Alternatively, implant a small tumor fragment.
 - Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
- Preparation of ZK164015 Solution:



- Prepare the ZK164015 dosing solution as described in Protocol 1 to achieve the desired concentration for a 10 mg/kg dose.
- Prepare a vehicle-only solution for the control group.
- Administration of ZK164015:
 - Randomize the mice into treatment and control groups.
 - o Administer ZK164015 (10 mg/kg) or vehicle via subcutaneous injection daily.
- Tumor Growth Monitoring:
 - Monitor tumor growth, body weight, and general health as described in Protocol 1.
- Endpoint and Analysis:
 - Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
 - At the end of the study, euthanize the mice, excise the tumors, and measure their final volume and/or weight.
 - Calculate the percentage of tumor growth inhibition.

Signaling Pathway and Experimental Workflow Diagrams

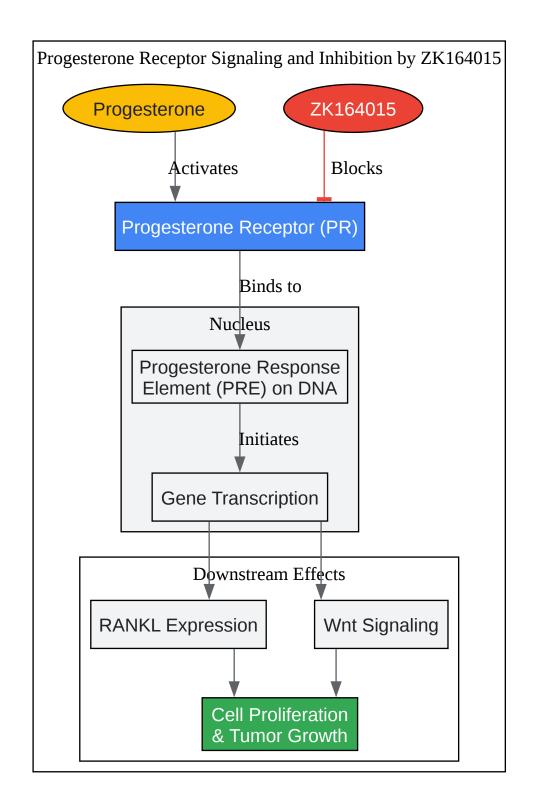




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Caption: Experimental workflow for in vivo administration of **ZK164015**.

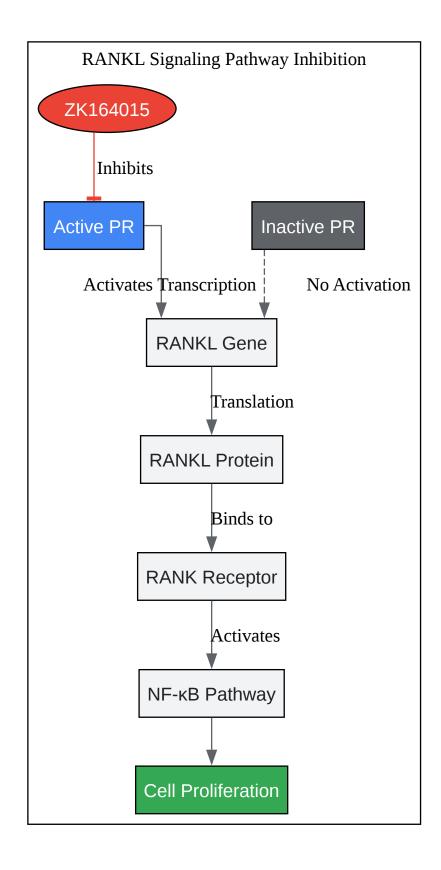




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Caption: Simplified progesterone receptor signaling pathway and its inhibition by ZK164015.

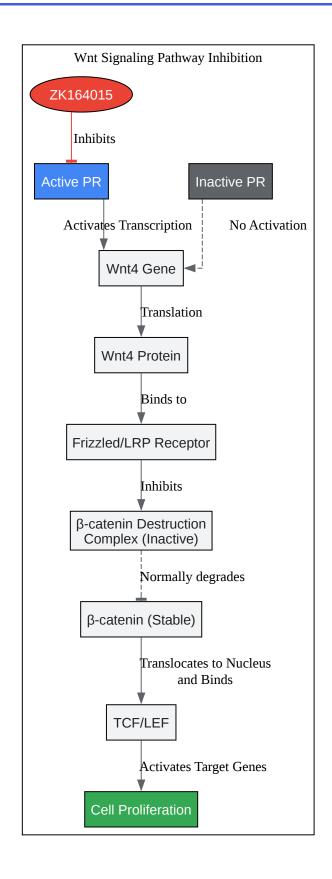




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Caption: Inhibition of the RANKL signaling pathway by **ZK164015**.[3][4][5][6]





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Caption: Inhibition of the Wnt signaling pathway by **ZK164015**.[4][5][7][8]



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